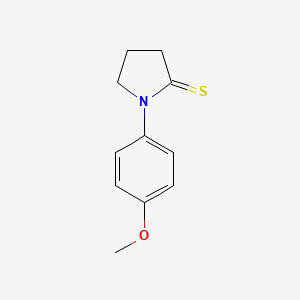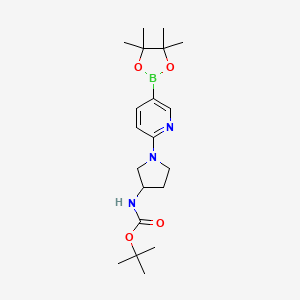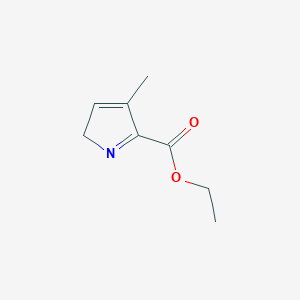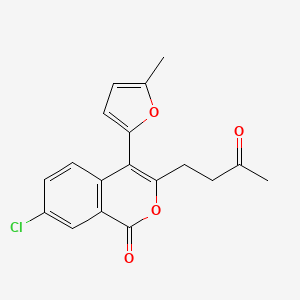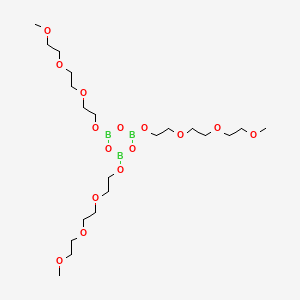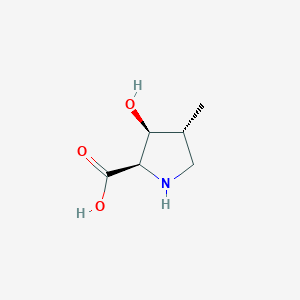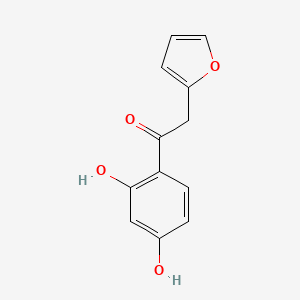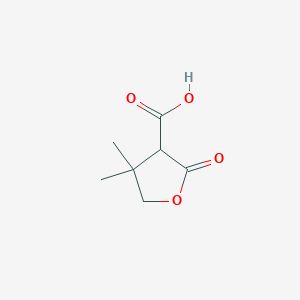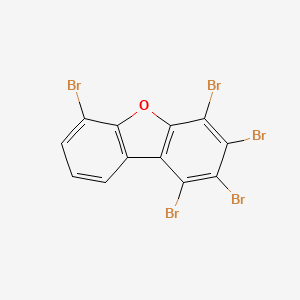
1,2,3,4,6-Pentabromo-dibenzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,6-Pentabromo-dibenzofuran is a brominated derivative of dibenzofuran, with the molecular formula C₁₂H₃Br₅O and a molecular weight of 562.672 g/mol . This compound is part of the polybrominated dibenzofurans family, which are known for their environmental persistence and potential toxicological effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,6-Pentabromo-dibenzofuran typically involves the bromination of dibenzofuran. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Common reagents used in this process include bromine (Br₂) and a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with strict control over reaction conditions to ensure high yield and purity of the final product. The bromination reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4,6-Pentabromo-dibenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form brominated dibenzofuran derivatives with higher oxidation states.
Reduction: Reduction reactions can remove bromine atoms, leading to less brominated dibenzofuran derivatives.
Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Brominated dibenzofuran derivatives with higher oxidation states.
Reduction: Less brominated dibenzofuran derivatives.
Substitution: Dibenzofuran derivatives with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,6-Pentabromo-dibenzofuran has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying brominated aromatic compounds.
Biology: Investigated for its potential toxicological effects on living organisms and its environmental persistence.
Medicine: Studied for its potential use in developing new pharmaceuticals and as a lead compound for drug discovery.
Industry: Used in the production of flame retardants and other brominated industrial chemicals
Wirkmechanismus
The mechanism of action of 1,2,3,4,6-Pentabromo-dibenzofuran involves its interaction with molecular targets such as the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound can activate transcriptional pathways that lead to the expression of various genes involved in xenobiotic metabolism and detoxification. This interaction can result in both beneficial and adverse effects, depending on the context and concentration of the compound .
Vergleich Mit ähnlichen Verbindungen
1,2,3,4,6-Pentabromo-dibenzofuran can be compared with other similar compounds, such as:
1,2,3,4,9-Pentabromo-dibenzofuran: Similar in structure but with bromine atoms at different positions.
1,2,3,6,9-Pentabromo-dibenzofuran: Another isomer with a different bromination pattern.
1,2,3,7,8-Pentabromo-dibenzofuran: Known for its toxicological effects and environmental persistence .
The uniqueness of this compound lies in its specific bromination pattern, which influences its chemical reactivity, biological activity, and environmental behavior.
Eigenschaften
CAS-Nummer |
617707-93-4 |
|---|---|
Molekularformel |
C12H3Br5O |
Molekulargewicht |
562.7 g/mol |
IUPAC-Name |
1,2,3,4,6-pentabromodibenzofuran |
InChI |
InChI=1S/C12H3Br5O/c13-5-3-1-2-4-6-7(14)8(15)9(16)10(17)12(6)18-11(4)5/h1-3H |
InChI-Schlüssel |
AGYXAGPQZZYAJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)Br)OC3=C2C(=C(C(=C3Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


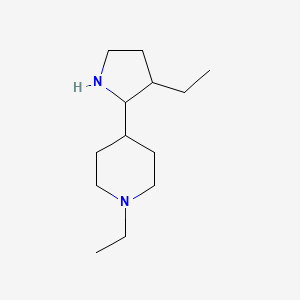
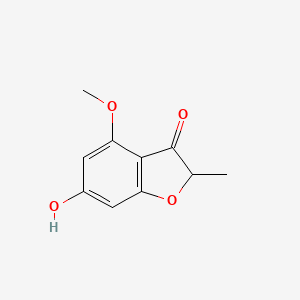

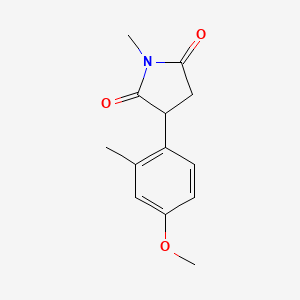
![cis-5-tert-Butyl 7a-ethyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a(6H)-dicarboxylate](/img/structure/B12880965.png)
